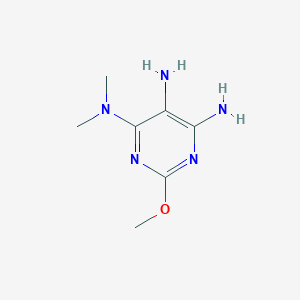
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C6H11N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methoxy and dimethylamine groups. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutyl ammonium bromide and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Methoxy-N4,N4-dimethylpyridine-3,4-diamine: This compound has a similar structure but differs in the position of the methoxy and dimethylamine groups.
6-Methoxy-N4,N4-dimethylpyrimidine-4,5-diamine: Another similar compound with slight variations in the functional groups.
Uniqueness: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H13N5O |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-methoxy-4-N,4-N-dimethylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C7H13N5O/c1-12(2)6-4(8)5(9)10-7(11-6)13-3/h8H2,1-3H3,(H2,9,10,11) |
Clé InChI |
JPBMJCLJYCRTKZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=C1N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)


![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)



![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)




